Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine
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Overview
Description
Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of two methoxymethyl groups attached to the 3rd and 4th positions of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrrolidine ring can be reduced to form different saturated derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions with biological molecules, influencing their activity and function. The pyrrolidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Rel-(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine can be compared with other similar compounds, such as:
Rel-(3R,4R)-4-Amino-3-(methoxymethyl)tetrahydrofuran-3-ol: This compound has a similar structure but contains an amino group instead of a methoxymethyl group.
Rel-(3R,4R)-1-Benzyl-4-methoxypyrrolidin-3-amine: This compound features a benzyl group and an amino group, offering different chemical and biological properties
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methoxymethyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C8H17NO2 |
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Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R,4R)-3,4-bis(methoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H17NO2/c1-10-5-7-3-9-4-8(7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UBRHINQVXJTVPR-HTQZYQBOSA-N |
Isomeric SMILES |
COC[C@H]1CNC[C@@H]1COC |
Canonical SMILES |
COCC1CNCC1COC |
Origin of Product |
United States |
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